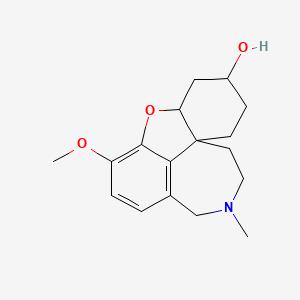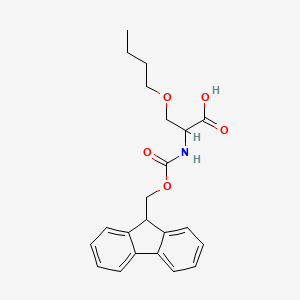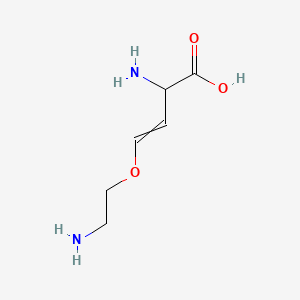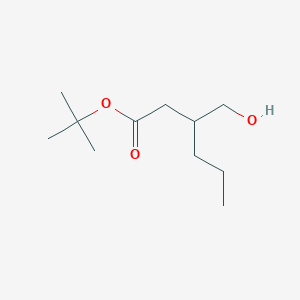![molecular formula C20H22ClF3N8O3S B13385815 N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrazine, pyrimidine, and benzamide, along with methyl and trifluoromethyl substituents. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the pyrazine and pyrimidine intermediates, followed by their coupling to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining stringent quality control.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mecanismo De Acción
The mechanism of action of N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its use, such as inhibiting a particular enzyme in a biochemical assay or acting as an agonist or antagonist in a pharmacological study.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
- N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both pyrazine and pyrimidine rings, along with the trifluoromethyl and methylsulfonyl groups, imparts unique chemical and biological properties that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H22ClF3N8O3S |
|---|---|
Peso molecular |
547.0 g/mol |
Nombre IUPAC |
N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-5-7-13(8-6-12)28-19-27-11-14(20(21,22)23)15(29-19)30(2)16-17(26-10-9-25-16)31(3)35(4,33)34;/h5-11H,1-4H3,(H,24,32)(H,27,28,29);1H |
Clave InChI |
XUTPMEGHUUTSGE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)N(C)C3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)

![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)

![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)
